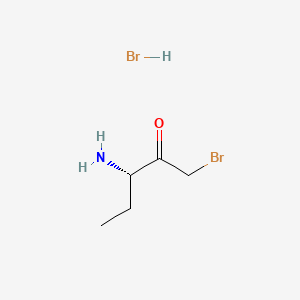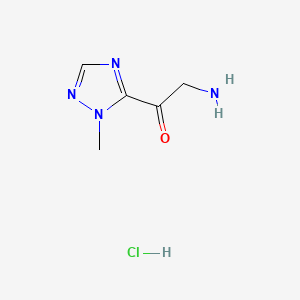
(3S)-3-amino-1-bromopentan-2-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-1-bromopentan-2-one hydrobromide, also known as ABPOH, is a compound with a wide range of applications in the scientific research field. It is a synthetic amino acid derivative that has been used in a variety of laboratory experiments and studies. ABPOH has been studied for its potential role in biochemical and physiological processes, as well as its ability to act as a catalyst for chemical reactions.
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-1-bromopentan-2-one hydrobromide has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and membrane transport. It has also been used in studies of the effects of drugs on the body, as well as in the development of new drugs. Additionally, this compound has been used in studies of the effects of environmental pollutants on the body and in the development of new environmental remediation technologies.
Wirkmechanismus
The exact mechanism of action of (3S)-3-amino-1-bromopentan-2-one hydrobromide is not yet fully understood. However, it is believed that the compound acts as a chelating agent, binding to metals and other molecules and forming complexes. These complexes can then interact with proteins and enzymes, altering their function and activity. Additionally, this compound has been shown to interact with cell membranes, altering their permeability and allowing for the transport of molecules across the membrane.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. In laboratory studies, it has been shown to increase the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to increase the permeability of cell membranes, allowing for the transport of molecules across the membrane. It has also been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3S)-3-amino-1-bromopentan-2-one hydrobromide in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. The compound is relatively unstable, and its effects can vary depending on the concentration and type of compound used. Additionally, the compound can be toxic at high concentrations, and care should be taken when handling and using the compound.
Zukünftige Richtungen
There are many potential future directions for the use of (3S)-3-amino-1-bromopentan-2-one hydrobromide in scientific research. One potential application is the use of this compound as a drug delivery system. Additionally, the compound could be used to study the effects of environmental pollutants on the body, as well as in the development of new environmental remediation technologies. Additionally, this compound could be used to study the effects of drugs on the body, as well as in the development of new drugs. Finally, this compound could be used to study the effects of proteins and enzymes on the body, as well as in the development of new medicines and treatments.
Synthesemethoden
(3S)-3-amino-1-bromopentan-2-one hydrobromide is synthesized using a method known as the “Schiff base” reaction. This reaction involves the condensation of an aldehyde or ketone with an amine. In the case of this compound, the aldehyde used is 3-bromopentan-2-one, and the amine is 3-amino-1-bromopentan-2-one. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt of this compound.
Eigenschaften
IUPAC Name |
(3S)-3-amino-1-bromopentan-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO.BrH/c1-2-4(7)5(8)3-6;/h4H,2-3,7H2,1H3;1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBADYKBWFQYER-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.95 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[3,4'-bipyridin]-5-yl}methanamine trihydrochloride](/img/structure/B6609024.png)

![2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid](/img/structure/B6609035.png)
![2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride](/img/structure/B6609054.png)

![2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6609063.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B6609068.png)



![3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine](/img/structure/B6609092.png)
![rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B6609100.png)
![2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride](/img/structure/B6609104.png)

